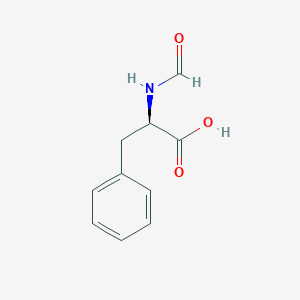

N-甲酰-D-苯丙氨酸

描述

N-Formyl-D-phenylalanine (NFPA) is an essential amino acid that is widely used in the scientific research community. It is an important precursor for the synthesis of peptides, proteins and other biomolecules. NFPA is also used in the study of the structure and function of proteins, as well as in the study of the mechanism of action of drugs. NFPA is a versatile compound that can be used in a variety of laboratory experiments.

科学研究应用

巨噬细胞激活中的作用:N-甲酰甲硫氨酸苯丙氨酸,N-甲酰-D-苯丙氨酸的一种变体,已被发现能增加肺泡巨噬细胞的粘附和直径,诱导与巨噬细胞激活相关的形态学变化。这表明它在理解巨噬细胞激活及其细菌溶解功能(Rossman, Cassizzi, & Daniele, 1980)方面具有实用性。

快速蛋白质标记:一种突变的吡咯赖基-tRNA合成酶-tRNA(Pyl)(CUA)对在大肠杆菌的琥珀突变位点遗传地将3-甲酰苯丙氨酸嵌入蛋白质中。这个过程促进了快速和位点选择性的蛋白质标记,表明在生化研究中有潜在应用(Tuley, Lee, Wu, Wang, & Liu, 2014)。

植物代谢中的作用:苯丙氨酸,与N-甲酰-D-苯丙氨酸相关的化合物,在植物中的初级代谢和次级代谢之间发挥着关键作用,特别是在针叶植物中。它对苯丙烯酸类物质的生物合成至关重要,这些物质对植物的生长、繁殖和防御至关重要(Pascual, El-Azaz, de la Torre, Cañas, Ávila, & Cánovas, 2016)。

人类精子受体:合成的N-甲酰化肽,包括N-甲酰-D-苯丙氨酸,作为人类精子的强效趋化因子,表明精子上存在特定的受体与这些肽有关。这一发现对理解人类生殖生物学具有重要意义(Gnessi, Fabbri, Silvestroni, Moretti, Fraioli, Pert, & Isidori, 1986)。

肝胆排泄和肠肝循环:对大鼠中N-甲酰甲硫氨酰亮3H-苯丙氨酸的研究表明它在体内循环中迅速清除,并在胆汁中显著排泄,表明这是大鼠排泄细菌趋化肽的主要途径(Anderson, Woodhouse, Hobson, Myers, Broom, & Chadwick, 1987)。

- 细胞分裂和对活性氧的保护中的关键参与者。这项研究增进了我们对苯丙氨酸在植物细胞中的作用的理解,并指出了它在其他生物体中类似细胞过程中的潜在作用(Perkowski & Warpeha, 2019)。

L-苯丙氨酸的生物合成:在大肠杆菌中对L-苯丙氨酸的生物合成的研究确定了影响其产生的樟酸途径中的关键酶。这些发现提供了一种检测代谢途径中瓶颈的方法,可以指导基因操作以增加所需产品如L-苯丙氨酸的产量(Ding, Liu, Xu, Zheng, Li, Zhang, & Sun, 2016)。

苯丙氨酸在电分析中的作用:苯丙氨酸在人类健康中的重要性,特别是对苯丙酮尿症患者,突显了需要有效方法来确定生物体液中其浓度的重要性。已开发出电化学传感器和生物传感器用于此目的,根据苯丙氨酸水平提供了有关个体健康状况的见解(Dinu & Apetrei, 2020)。

中性粒细胞趋化因子:N-甲酰肽如N-甲酰-D-苯丙氨酸作为中性粒细胞的强效趋化因子,在机体对细菌感染的免疫反应中发挥着重要作用(Marasco, Phan, Krutzsch, Showell, Feltner, Nairn, & Becker, 1984)。

结构和功能特征:人类N-甲酰肽受体结构和功能已经得到表征,该受体结合N-甲酰-1-甲硫氨酰-1-亮氨酰-1-苯丙氨酸,增进了我们对这些肽与其受体相互作用并触发细胞反应的理解(Radel, Genco, & De Nardin, 1994)。

作用机制

Target of Action

N-Formyl-D-phenylalanine primarily targets the N-formyl peptide receptor (FPR) . FPR is a specific cell surface receptor that triggers different cascades of biochemical events, eventually leading to cellular activation . It has been associated with the inflammatory process .

Mode of Action

The compound interacts with its targets through a specific ligand of FPR1 . This interaction promotes osteoblastic commitment and suppresses adipogenic commitment under differentiation conditions . The mode of action of N-Formyl-D-phenylalanine involves the activation of G-protein-coupled FPR . This activation leads to changes in the cell, such as a reduction in the severity of seizures and protection against memory dysfunction .

Biochemical Pathways

The activation of FPR by N-Formyl-D-phenylalanine triggers different cascades of biochemical events . These events include the activation of the phospholipase C/phospholipase D-Ca2±calmodulin-dependent kinase II-ERK-CREB signaling pathways . These pathways play a crucial role in cellular activation and differentiation .

Pharmacokinetics

It is known that the compound’s adme (absorption, distribution, metabolism, and excretion) properties can impact its bioavailability . More research is needed to fully understand the pharmacokinetics of N-Formyl-D-phenylalanine.

Result of Action

The activation of FPR by N-Formyl-D-phenylalanine leads to various cellular effects. For instance, it has been shown to reduce the severity of seizures and protect against memory dysfunction . Additionally, it promotes osteoblastic differentiation and suppresses adipogenic differentiation . It also plays an anti-inflammatory role .

Action Environment

The action, efficacy, and stability of N-Formyl-D-phenylalanine can be influenced by various environmental factors. For example, during chemical synthesis, the amino group in Asp is protected, such as by carbobenzoxy or formyl groups . This protection process is necessary for shifting the equation to the desired direction and preventing undesirable reactions . More research is needed to fully understand how environmental factors influence the action of N-Formyl-D-phenylalanine.

未来方向

生化分析

Biochemical Properties

N-Formyl-D-phenylalanine interacts with various enzymes, proteins, and other biomolecules. It is known to be involved in the innate immunity mechanism for host defense against pathogens . It binds to specific G protein-coupled receptors on cells, directing the inflammatory response to sites of bacterial invasion .

Cellular Effects

N-Formyl-D-phenylalanine has been observed to have significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it plays a role in the behavior of limbic seizures, memory consolidation, and hippocampal neurodegeneration process .

Molecular Mechanism

At the molecular level, N-Formyl-D-phenylalanine exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is known to play an anti-inflammatory role, mediated by the activation of G-protein-coupled formyl peptide receptor (FPR) .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of N-Formyl-D-phenylalanine can change. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited. It has been observed that N-Formyl-D-phenylalanine can reduce neuronal inflammation, axonal demyelination, gliosis, neuronal apoptosis, vascular leakage, and blood-brain barrier impairment induced by experimental autoimmune encephalomyelitis .

Dosage Effects in Animal Models

The effects of N-Formyl-D-phenylalanine vary with different dosages in animal models. For instance, in a study on an acute animal model of multiple sclerosis, it was found that all compounds of N-Formyl-D-phenylalanine reduced neuronal inflammation and other symptoms

Metabolic Pathways

N-Formyl-D-phenylalanine is involved in several metabolic pathways. It has been found that circulating N-Formyl-D-phenylalanine promotes a metabolic shift that involves incomplete mitochondrial fatty acid oxidation, increased branched chain amino acid metabolism, and activation of the pentose phosphate pathway .

Transport and Distribution

It is known that it interacts with specific G protein-coupled receptors on cells , which may play a role in its localization or accumulation.

Subcellular Localization

It is known that the formyl peptide receptor 1 (FPR1), which N-Formyl-D-phenylalanine binds to, is a cell surface receptor protein . This suggests that N-Formyl-D-phenylalanine may be localized at the cell surface where it interacts with FPR1.

属性

IUPAC Name |

(2R)-2-formamido-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c12-7-11-9(10(13)14)6-8-4-2-1-3-5-8/h1-5,7,9H,6H2,(H,11,12)(H,13,14)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSTPXGARCQOSAU-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@H](C(=O)O)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

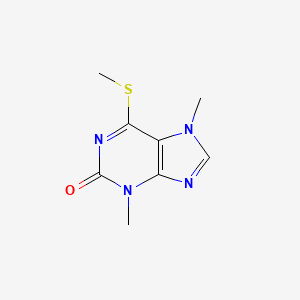

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

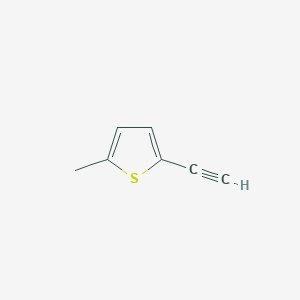

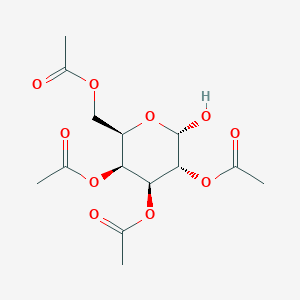

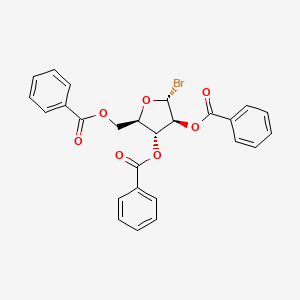

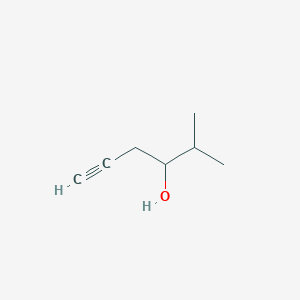

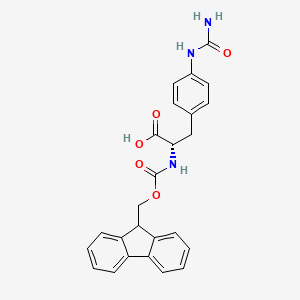

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2R)-1-[(2R)-Piperidin-2-yl]pentan-2-ol](/img/structure/B1337329.png)

![(Bicyclo[2.2.1]hepta-2,5-diene)[1,4-bis(diphenylphosphino)butane]rhodium(I) tetrafluoroborate](/img/structure/B1337330.png)